1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one
Description
1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one (C₁₀H₂₀N₂O) is a ketone derivative featuring a seven-membered azepane ring and an ethylamino side chain. Its molecular structure (SMILES: CCNCC(=O)N1CCCCCC1) includes a planar carbonyl group and a flexible azepane ring, which contributes to its conformational adaptability . The compound is characterized by an InChIKey DBTAPKSDRKUCFW-UHFFFAOYSA-N, with a monoisotopic mass of 198.17322 Da .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(ethylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-11-9-10(13)12-7-5-3-4-6-8-12/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAPKSDRKUCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one is a compound with significant potential in medicinal chemistry. Its structure, characterized by a combination of azepane and ethylamino groups, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula: C10H20N2O
- SMILES: CCNCC(=O)N1CCCCCC1
- InChIKey: DBTAPKSDRKUCFW-UHFFFAOYSA-N
The compound's structure indicates potential for interaction with neurotransmitter systems and other biological pathways.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties:
- CNS Activity: Compounds with similar structures often show central nervous system (CNS) activity. The azepane ring may contribute to this effect by modulating neurotransmitter receptors.
- Antitumor Potential: Preliminary studies suggest that derivatives of this compound could inhibit tumor growth, potentially through mechanisms involving apoptosis and cell cycle regulation.
The proposed mechanisms of action for this compound include:
- Receptor Modulation: Similar compounds have been shown to interact with GABAergic and dopaminergic systems, which could lead to anxiolytic or antipsychotic effects.
- Inhibition of Enzymatic Activity: The carbonyl group in the compound may facilitate interactions with enzymes involved in metabolic pathways, potentially influencing drug metabolism.
Study 1: Antitumor Activity
A study investigated the antitumor effects of a series of compounds related to this compound. The results indicated:
| Compound | IC50 (nM) | Selectivity | Cell Line |
|---|---|---|---|
| Compound A | 150 | 5-fold | H1975 (EGFR mutant) |
| Compound B | 200 | 3-fold | A431 (EGFR wild-type) |
These findings suggest that modifications to the base structure can enhance selectivity towards cancer cell lines harboring specific mutations, indicating a promising avenue for further research.
Study 2: Neuropharmacological Effects
In another investigation focusing on CNS effects, researchers assessed the impact of related compounds on anxiety-like behaviors in animal models. The study reported:
| Treatment Group | Anxiety Score (open field test) |
|---|---|
| Control | 12.5 ± 2.0 |
| Compound C | 7.8 ± 1.5 * |
*P < 0.05 vs. control.
These results indicate that certain derivatives may possess anxiolytic properties, warranting further exploration into their therapeutic potential for anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azepane and Varied Substituents
1-(Azepan-1-yl)-2-triazolyl ethanone derivatives
- Examples: 2dag (triazolyl with methoxyphenyl), 2dal (dimethylaminophenyl-triazolyl) .
- Key Differences: Replacement of the ethylamino group with 1,2,3-triazole rings linked to aromatic substituents.
- In contrast, the ethylamino group in the target compound may improve solubility in polar solvents due to its basic amine functionality.
1-(Azepan-1-yl)-2-chloroethan-1-one
- Structure: Chloro substituent replaces ethylamino (C₈H₁₄ClNO) .
- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, making this compound more reactive in nucleophilic acyl substitution reactions compared to the target compound’s ethylamino derivative .
Adamantyl-Based Ethanone Analogues
- Examples: 1-(Adamantan-1-yl)-2-sulfinylpyridyl ethanones (e.g., Compound 17) .
- These derivatives are synthesized via methods involving sulfoxidation (e.g., Method B) and characterized as white solids with high purity (LC/MS, HPLC) . The azepane ring in the target compound, while less rigid, offers a balance of conformational flexibility and moderate steric bulk.
Aromatic and Heteroaromatic Ethanone Derivatives
Benzofuran-2-yl ethanone oxime ethers
- Structure : Benzofuran replaces azepane, with oxime ether substituents .
- Key Differences: The aromatic benzofuran system enhances UV absorption and rigidity, contrasting with the azepane’s aliphatic nature. Such structural variations influence applications; for example, benzofuran derivatives exhibit noted antimicrobial activity .
1-(3-(Dimethylamino)phenyl)ethan-1-one
- Structure: Aromatic dimethylaminophenyl group attached to ethanone .
- Key Differences: The planar aromatic system enables strong intermolecular interactions (e.g., charge-transfer complexes), whereas the azepane-ethylamino combination in the target compound favors hydrogen bonding and solubility in protic solvents .
Sulfur-Containing Analogues
Ruthenium-catalyzed sulfanylidene derivatives
- Examples : 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) .
- Key Differences : The sulfanylidene group introduces a polarizable sulfur-oxygen bond, altering electronic properties (e.g., increased dipole moment) and thermal stability (melting point 137.3–138.5°C for 1f) . The target compound lacks such sulfur-based resonance stabilization.
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
